molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2769279
M. Wt: 186.57
InChI Key: OVCHFXFAEOICMD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PPs has been widely studied , and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Scientific Research Applications

Anti-Mycobacterial Activity

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showing significant promise in the treatment of Mycobacterium tuberculosis (M.tb). The structure-activity relationship studies of these derivatives highlight their potential as inhibitors of M.tb due to their potent in vitro growth inhibition capabilities, low hERG liability, and good stability in mouse/human liver microsomes (Sutherland et al., 2022).

A2A Adenosine Receptor Antagonism

Another application of pyrazolo[1,5-a]pyrimidin-7-amine derivatives is their role as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These derivatives, exemplified by compounds like SCH 442416, have been utilized to extend ether-linked chain substituents, achieving potent and selective A2A AR antagonism. This feature has implications for the development of pharmacological probes for studying the A2A AR, highlighting the derivatives' utility in understanding adenosine-mediated physiological processes (Kumar et al., 2011).

Synthesis in Aqueous Media under Ultrasound Irradiation

The synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives has been enhanced by the use of ultrasound in aqueous media. This method involves a regioselective synthesis approach that provides an efficient route to highly substituted derivatives, offering a versatile methodology for the synthesis of novel compounds with potential biological activities (Kaping et al., 2020).

Bioactivity and Pharmacophore Identification

The synthesis of pyrazole derivatives, including 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine derivatives, has led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These findings are pivotal in drug discovery, enabling the development of new therapeutic agents with targeted bioactivity (Titi et al., 2020).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry , and their structural diversity allows a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHFXFAEOICMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

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